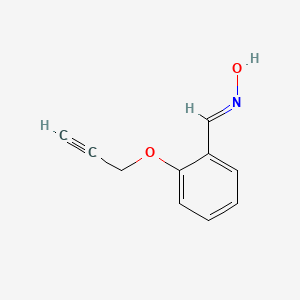

2-(2-Propynyloxy)benzenecarbaldehyde oxime

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(NE)-N-[(2-prop-2-ynoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h1,3-6,8,12H,7H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMONQQVWIPRJJI-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CC=CC=C1/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance and Molecular Architecture

2-(2-Propynyloxy)benzenecarbaldehyde (B1269812) oxime, with the chemical formula C₁₀H₉NO₂, is a crystalline solid at room temperature. Its molecular structure is characterized by a benzaldehyde (B42025) oxime core, where the hydroxyl group of the oxime is positioned ortho to a propargyloxy substituent on the benzene (B151609) ring. This specific arrangement of functional groups—an oxime, a phenyl ring, an ether linkage, and a terminal alkyne—endows the molecule with a distinct reactivity profile and potential for complex molecular constructions.

The synthesis of 2-(2-Propynyloxy)benzenecarbaldehyde oxime typically involves a two-step process. The first step is the propargylation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) to form the precursor, 2-(2-propynyloxy)benzaldehyde. This is followed by the condensation of the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base, a standard method for the formation of oximes. wikipedia.org The reaction at room temperature generally yields a mixture of (E) and (Z) isomers, with the (E) isomer often being the major product. wikipedia.org

Table 1: Physicochemical Properties of Benzaldehyde Oxime Derivatives

| Property | Benzaldehyde Oxime | 2-(2-Propenyloxy)benzaldehyde Oxime (Analogue) |

| Molecular Formula | C₇H₇NO | C₁₀H₁₁NO₂ |

| Molecular Weight | 121.14 g/mol | 177.20 g/mol nih.gov |

| Appearance | White solid wikipedia.org | Data not available |

| Melting Point | 33-36 °C (mixture of isomers) | Data not available |

| LogP (Octanol/Water Partition Coefficient) | 1.495 chemeo.com | 2.3 nih.gov |

Note: Data for 2-(2-propenyloxy)benzaldehyde oxime is presented as a close structural analogue to provide estimated properties in the absence of specific data for the propynyloxy (B15346420) derivative.

Overview of Strategic Research Avenues

The strategic value of 2-(2-Propynyloxy)benzenecarbaldehyde (B1269812) oxime in research lies in the versatile reactivity of its constituent functional groups. The oxime moiety can participate in a variety of transformations, including rearrangements, reductions, and cycloadditions. The terminal alkyne, or propargyl group, is a particularly valuable handle for modern synthetic chemistry, most notably in the field of "click chemistry."

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allows for the efficient and highly selective formation of 1,2,3-triazole rings. The presence of the terminal alkyne in 2-(2-Propynyloxy)benzenecarbaldehyde oxime makes it an ideal substrate for CuAAC reactions. This opens up possibilities for its conjugation to a wide array of molecules, including polymers, biomolecules, and surfaces, that have been functionalized with an azide (B81097) group. This "clickability" is a key feature that positions the compound as a valuable building block for the synthesis of complex molecular architectures and functional materials.

Furthermore, the oxime group itself can be a precursor to other functional groups. For instance, the Beckmann rearrangement of oximes provides a route to amides, and dehydration can yield nitriles. wikipedia.org These transformations, coupled with the reactivity of the alkyne, allow for a multi-directional approach to molecular diversification.

In the context of medicinal chemistry, oxime-containing compounds have been investigated for a range of biological activities. nih.gov The ability to readily modify the this compound scaffold via its alkyne handle could facilitate the generation of libraries of novel compounds for biological screening. The synthesis of O-propynyloximes of various heterocyclic ketones has been explored for their potential as muscarinic receptor agonists, highlighting the interest in this class of compounds. nih.gov

Chemical Reactivity and Advanced Transformations

Reactions Involving the Oxime Functional Group

The oxime functional group (C=N-OH) is a cornerstone of synthetic chemistry, known for its ability to undergo a range of valuable transformations, including rearrangements, eliminations, and reductions.

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. wikipedia.orgorganic-chemistry.org For an aldoxime, such as 2-(2-propynyloxy)benzenecarbaldehyde (B1269812) oxime, this rearrangement typically leads to the formation of a primary amide after hydrolysis of the intermediate nitrilium ion. The reaction is initiated by the conversion of the oxime's hydroxyl group into a good leaving group, often through protonation in the presence of a strong acid like sulfuric acid or phosphorus pentachloride. wikipedia.org This is followed by the migration of the group anti-periplanar to the leaving group, which in the case of an aldoxime is the aldehydic hydrogen. The resulting nitrilium ion is then attacked by water to yield the corresponding amide.

While specific studies on the Beckmann rearrangement of 2-(2-propynyloxy)benzenecarbaldehyde oxime are not extensively documented, the expected product would be 2-(2-propynyloxy)benzamide. A variety of reagents are known to promote this transformation under different conditions, offering pathways to this valuable amide intermediate. wikipedia.orgorganic-chemistry.org

Table 1: Plausible Conditions for Beckmann Rearrangement

| Catalyst/Reagent System | Description | Expected Product |

|---|---|---|

| Concentrated H₂SO₄ | Classical strong acid catalysis, often requiring elevated temperatures. | 2-(2-propynyloxy)benzamide |

| PCl₅, P₂O₅, SOCl₂ | Reagents that convert the hydroxyl group into a better leaving group. | 2-(2-propynyloxy)benzamide |

| TsCl, MsCl | Sulfonyl chlorides that activate the oxime's oxygen. | 2-(2-propynyloxy)benzamide |

The dehydration of aldoximes is a direct and efficient method for the synthesis of nitriles. This transformation involves the elimination of a water molecule from the oxime functional group. wikipedia.org A wide array of dehydrating agents can accomplish this, ranging from acid anhydrides and activated dimethyl sulfoxide (B87167) (DMSO) to various phosphorus and sulfur-based reagents. For this compound, this reaction would yield 2-(2-propynyloxy)benzonitrile, a valuable intermediate for the synthesis of more complex molecules.

The choice of reagent can be critical to avoid unwanted side reactions, particularly with the sensitive propargyl group. Milder, more selective reagents are often preferred to ensure the integrity of the alkyne functionality.

Table 2: Selected Reagents for the Dehydration of Aldoximes to Nitriles

| Reagent | Typical Conditions |

|---|---|

| Acetic Anhydride (Ac₂O) | Refluxing conditions. |

| Trifluoroacetic Anhydride (TFAA) | Often used with a base like triethylamine (B128534) at low temperatures. |

| Burgess Reagent | Mild conditions, suitable for sensitive substrates. |

| Oxalyl Chloride/DMSO (Swern-type) | Activation of DMSO to facilitate dehydration. |

Oximes are generally stable, but under acidic conditions, they can be hydrolyzed to regenerate the parent carbonyl compound and hydroxylamine (B1172632). wikipedia.orgnih.gov This reaction is essentially the reverse of the oxime formation. The hydrolysis of this compound would yield 2-(2-propynyloxy)benzaldehyde. This process is often catalyzed by mineral acids or Lewis acids in the presence of water and can be useful for deprotection strategies in multi-step syntheses. The rate of hydrolysis is generally slower for oximes compared to imines, providing a degree of stability. scispace.com

The reduction of oximes is a valuable method for the synthesis of primary amines. A variety of reducing agents can be employed, with the choice of agent determining the product. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni), will typically reduce the oxime directly to the corresponding primary amine, 2-(2-propynyloxy)benzylamine.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt or sodium cyanoborohydride (NaBH₃CN), can also effect this transformation. researchgate.net It is also possible to achieve a partial reduction to the corresponding hydroxylamine under specific conditions, although this is often more challenging to achieve selectively.

Table 3: Common Reducing Agents for Oxime to Amine Conversion

| Reagent | Typical Product |

|---|---|

| H₂ / Raney Ni or PtO₂ | Primary Amine |

| LiAlH₄ | Primary Amine |

| NaBH₄ / ZrCl₄ or CoCl₂ | Primary Amine |

| Sodium Amalgam (Na/Hg) | Primary Amine |

Alkynylation and Propargyl Group Reactivity

The terminal alkyne of the propargyl group is a highly versatile functional handle, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably cycloadditions.

The terminal alkyne in this compound is primed to participate in cycloaddition reactions. Of particular importance is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". scispace.comnih.gov This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide (B81097) (R-N₃). The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal strategy for molecular elaboration. rsc.org The oxime functionality is generally stable under CuAAC conditions. nih.gov This would allow for the synthesis of a diverse library of triazole-oxime hybrids.

In a notable example of the reactivity of both the oxime and propargyl moieties, (E)-2-(prop-2-yn-1-yloxy)benzaldehyde oxime has been shown to undergo an efficient intramolecular oxidative cycloaddition. nih.gov This transformation leads to the formation of a condensed heterocyclic system, demonstrating the potential for complex molecule synthesis from this substrate.

Table 4: Intramolecular Oxidative Cycloaddition of this compound

| Reactant | Reagents | Product | Yield | Reference |

|---|

This intramolecular reaction highlights a sophisticated transformation where the oxime nitrogen acts as an internal nucleophile, attacking the alkyne which is activated by the electrophilic species generated in situ. This provides a powerful route to fused isoxazole (B147169) ring systems. nih.govresearchgate.net

Palladium-Catalyzed Coupling Reactions

The presence of a terminal alkyne and an aromatic ring in this compound suggests its potential as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most probable reactions is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide. In this context, this compound would serve as the alkyne component, reacting with a variety of aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form disubstituted alkynes.

Another potential transformation is the Heck reaction , where the terminal alkyne could couple with an aryl or vinyl halide. While less common for terminal alkynes compared to alkenes, under specific conditions, this reaction could lead to the formation of enynes.

Furthermore, the molecule could potentially undergo intramolecular cyclization reactions catalyzed by palladium. Depending on the reaction conditions, the palladium catalyst could facilitate the cyclization involving the oxime and the alkyne, or the aromatic ring and the alkyne, leading to the formation of novel heterocyclic structures. For instance, an intramolecular Heck-type reaction could be envisioned, leading to the formation of a chromene derivative.

| Reaction Type | Potential Reactants | Potential Products | Catalyst System |

| Sonogashira Coupling | Aryl iodides, Aryl bromides | 1-Aryl-3-(2-(benzenecarbaldehyde oxime)oxy)propyne derivatives | Pd(PPh₃)₄, CuI, Amine base |

| Heck Reaction | Aryl halides, Vinyl halides | Substituted enyne derivatives | Pd(OAc)₂, PPh₃, Base |

| Intramolecular Cyclization | - | Chromene or other heterocyclic derivatives | PdCl₂(PPh₃)₂, Base |

Derivatization at the Terminal Alkyne

The terminal alkyne group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

A key reaction for the derivatization of the terminal alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." This reaction would involve the treatment of this compound with an organic azide to yield a stable 1,2,3-triazole derivative. This method is highly efficient and tolerant of a wide range of functional groups.

The Mannich reaction offers another route for derivatization. In this three-component reaction, the terminal alkyne of this compound could react with an aldehyde (such as formaldehyde) and a secondary amine to yield a propargylamine (B41283) derivative.

Furthermore, the terminal alkyne can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents at the terminal position.

| Reaction Type | Reagents | Product Type |

| CuAAC (Click Chemistry) | Organic azide, Copper(I) catalyst | 1,2,3-Triazole derivative |

| Mannich Reaction | Formaldehyde, Secondary amine, Copper catalyst | Propargylamine derivative |

| Alkylation/Addition | Strong base, Alkyl halide/Carbonyl compound | Substituted alkyne |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents: the ortho-propargyloxy group and the oxime group.

Nucleophilic aromatic substitution (SNA r) on the benzene ring of this compound is less likely unless there are strong electron-withdrawing groups present on the ring to activate it towards nucleophilic attack. The inherent electron-rich nature of the benzene ring makes it generally unreactive towards nucleophiles. For a successful SNA r reaction, a good leaving group (like a halogen) would need to be present on the ring, typically ortho or para to a strong electron-withdrawing group.

| Substitution Type | Typical Reagents | Predicted Major Isomer(s) |

| Electrophilic (Nitration) | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

| Electrophilic (Halogenation) | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-substituted derivatives |

Metal Complexation and Coordination Chemistry Studies

The oxime functionality and the propargyloxy group in this compound present potential sites for coordination with metal ions. The oxime group is a well-known chelating ligand, capable of coordinating to a variety of metal centers through both its nitrogen and oxygen atoms.

Specifically, the salicylaldoxime (B1680748) moiety (a 2-hydroxybenzaldehyde oxime) is a classic chelating agent. Although the hydroxyl group is etherified in the target molecule, the oxime group itself can still act as a ligand. It is conceivable that this compound could form stable complexes with transition metals such as copper(II), nickel(II), and cobalt(II). The coordination could involve the nitrogen atom of the oxime and potentially the oxygen atom of the ether linkage, forming a chelate ring.

The terminal alkyne could also participate in coordination, particularly with metals that have a high affinity for π-systems, such as silver(I) or platinum(II). This could lead to the formation of coordination polymers or metal-organic frameworks (MOFs), where the organic molecule acts as a linker between metal centers. The bifunctional nature of the molecule, with both an oxime and an alkyne, could lead to the formation of interesting and complex coordination architectures.

| Metal Ion | Potential Coordination Sites | Potential Complex Type |

| Cu(II), Ni(II), Co(II) | Oxime nitrogen and ether oxygen | Mononuclear or polynuclear complexes |

| Ag(I), Pt(II) | Terminal alkyne (π-coordination) | Coordination polymers |

| Various transition metals | Both oxime and alkyne groups | Metal-Organic Frameworks (MOFs) |

Spectroscopic and Structural Characterization Techniques

Elucidation of Molecular Structure via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(2-Propynyloxy)benzenecarbaldehyde (B1269812) oxime, the spectrum is expected to show distinct signals for the aromatic, oxime, methylene (B1212753), and acetylenic protons.

Based on the known spectrum of the starting material, 2-(2-propynyloxy)benzaldehyde, and the typical values for oximes, the following proton signals are anticipated:

Aromatic Protons: The four protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 6.8-7.8 ppm). Due to the ortho-substitution, they will exhibit a complex splitting pattern.

Oxime Proton (-NOH): A broad singlet corresponding to the hydroxyl proton of the oxime group is expected, typically in the range of δ 8.0-11.0 ppm.

Imine Proton (-CH=N): The proton of the C=N bond is anticipated to appear as a singlet around δ 8.1-8.6 ppm. This is a downfield shift compared to the aldehyde proton of the precursor.

Methylene Protons (-OCH₂-): The two protons of the methylene group adjacent to the ether oxygen are expected to appear as a doublet around δ 4.8 ppm. The coupling would be due to the long-range interaction with the acetylenic proton.

Acetylenic Proton (-C≡CH): The terminal alkyne proton should appear as a triplet around δ 2.5 ppm, with coupling to the methylene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (4H) | 6.8 - 7.8 | Multiplet |

| Oxime (-NOH) | 8.0 - 11.0 | Singlet (broad) |

| Imine (-CH=N) | 8.1 - 8.6 | Singlet |

| Methylene (-OCH₂-) | ~4.8 | Doublet |

| Acetylenic (-C≡CH) | ~2.5 | Triplet |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The key expected signals for this compound are:

Aromatic Carbons: Six signals are expected in the range of δ 110-160 ppm.

Imine Carbon (-CH=N): The carbon of the oxime C=N bond is expected to appear around δ 145-155 ppm.

Acetylenic Carbons (-C≡CH): The two carbons of the alkyne are predicted to have signals in the range of δ 75-80 ppm.

Methylene Carbon (-OCH₂-): The carbon of the methylene group is expected around δ 55-65 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (6C) | 110 - 160 |

| Imine (-CH=N) | 145 - 155 |

| Acetylenic (-C≡CH) | 75 - 80 |

| Methylene (-OCH₂-) | 55 - 65 |

While experimental 2D NMR data is not available, the expected correlations can be described to illustrate how the structure would be confirmed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include those between the adjacent aromatic protons and the long-range coupling between the methylene (-OCH₂-) and acetylenic (-C≡CH) protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals in Table 1 to the carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular fragments. Expected key correlations would be from the methylene protons to the aromatic carbon bearing the ether linkage and to the acetylenic carbons. The imine proton would show a correlation to the aromatic carbon it is attached to.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum is expected to show characteristic absorption bands for the various functional groups in this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Oxime O-H | Stretching | 3150 - 3600 (broad) |

| Acetylenic C-H | Stretching | ~3300 (sharp) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyne C≡C | Stretching | 2100 - 2150 (weak) |

| Oxime C=N | Stretching | 1620 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether C-O | Stretching | 1200 - 1250 |

| Oxime N-O | Stretching | 930 - 960 |

The presence of a broad band in the 3150-3600 cm⁻¹ region would be indicative of the O-H stretch of the oxime. A sharp peak around 3300 cm⁻¹ would confirm the terminal alkyne C-H stretch. The weak C≡C stretch is expected around 2100-2150 cm⁻¹. The C=N stretch of the oxime group is a key indicator and is expected in the 1620-1680 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. In general, symmetric vibrations and non-polar bonds give rise to strong Raman signals. For this compound, the following are expected to be prominent in the Raman spectrum:

Alkyne C≡C Stretch: The C≡C bond, being relatively non-polar, is expected to show a strong Raman signal in the 2100-2150 cm⁻¹ range, which is often weak in the IR spectrum.

Aromatic Ring Vibrations: The symmetric breathing modes of the benzene ring typically give strong Raman signals in the fingerprint region.

C=N Stretch: The C=N stretch of the oxime may also be visible in the Raman spectrum.

The combination of these spectroscopic techniques allows for a thorough and confident characterization of the molecular structure of this compound, even in the absence of a single, comprehensive literature source for its complete spectral data. The analysis relies on well-understood principles of spectroscopy and data from closely related compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₀H₉NO₂), the theoretical exact mass can be calculated. While specific HRMS data for this compound is not available in the searched literature, a general expectation would be the observation of a molecular ion peak corresponding to this calculated mass. One source notes a molecular ion peak at an m/z of 205.2, which is consistent with the compound's nominal mass.

Interactive Data Table: Theoretical Mass Data

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Nominal Mass | 175 u |

| Average Mass | 175.185 u |

| Monoisotopic Mass | 175.06333 u |

Note: This table represents theoretical values. Experimental HRMS data would provide a highly accurate measured mass for comparison.

Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to provide information about its structure. The fragmentation pattern is characteristic of the compound's chemical bonds and functional groups.

For oximes in general, common fragmentation pathways can include the loss of a hydroxyl radical (-OH). researchgate.net In the case of this compound, fragmentation might also be expected to occur at the propargyl ether linkage. However, without experimental MS/MS data, a detailed fragmentation scheme cannot be definitively proposed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases and scientific literature did not yield a solved crystal structure for this compound. However, crystal structures for related compounds, such as 2-(prop-2-ynyloxy)benzaldehyde, have been reported. researchgate.net These studies provide insights into the solid-state conformation of the propargyloxy benzaldehyde (B42025) moiety. For instance, in the parent aldehyde, the molecule is nearly planar. researchgate.net It is also common for oximes to form hydrogen-bonded dimers in the solid state. Without experimental data for the title compound, its specific crystal packing and intermolecular interactions remain undetermined.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 2-(2-propynyloxy)benzenecarbaldehyde (B1269812) oxime. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to elucidate the electronic structure. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the molecule's reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For analogous compounds, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been used to determine these frontier orbitals. nih.govacadpubl.eu

These calculations reveal that the HOMO is typically localized on the more electron-rich parts of the molecule, such as the benzene (B151609) ring and the oxime group, while the LUMO is distributed over the aldehyde-derived portion of the molecule. This distribution indicates that the molecule is likely to undergo electrophilic attack at the aromatic ring and nucleophilic attack at the carbon atom of the C=N bond.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. acadpubl.eu In these maps, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive electrostatic potential (electron-deficient regions, prone to nucleophilic attack). For 2-(2-propynyloxy)benzenecarbaldehyde oxime, the oxygen and nitrogen atoms of the oxime group are expected to be regions of high electron density. acadpubl.eu

Table 1: Calculated Electronic Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Conformational Analysis and Energy Minima Studies

The flexibility of the 2-(2-propynyloxy) group allows for multiple conformations of this compound. Conformational analysis is performed to identify the most stable geometries (energy minima) of the molecule. This involves systematically rotating the rotatable bonds and calculating the potential energy at each step.

The potential energy surface of the molecule is explored to locate all possible conformers and the transition states that connect them. The results of these studies help in understanding the molecule's preferred shape in different environments. The relative energies of the different conformers determine their population at a given temperature. For similar molecules, it has been shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. liverpool.ac.uk

Table 2: Relative Energies of Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 180° | 0.0 |

| 2 | 60° | 1.5 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation of new compounds. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. nih.gov

By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. liverpool.ac.uk The predicted chemical shifts are then compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational changes.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde H | 8.2 |

| Aromatic H | 7.0 - 7.8 |

| Methylene (B1212753) H | 4.8 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition, or participation in subsequent reactions. By modeling the reaction pathway, it is possible to identify the transition states and intermediates involved.

The activation energy for a given reaction can be calculated as the difference in energy between the reactants and the transition state. This information is crucial for understanding the kinetics of the reaction and predicting its feasibility under different conditions. For related oxime-containing compounds, transition state analysis has been used to study processes like Beckmann rearrangements. researchgate.net

Intermolecular Interactions and Crystal Packing Simulation

In the solid state, molecules of this compound will arrange themselves in a specific crystalline lattice. The nature of this arrangement is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. rsc.org

Crystal packing simulations can predict the most stable crystal structure by minimizing the lattice energy. These simulations provide insights into the intermolecular forces that hold the crystal together. researchgate.net For instance, the oxime group is capable of forming strong hydrogen bonds, which are likely to be a dominant feature in the crystal packing of this compound. The aromatic ring can participate in π-π stacking interactions, further stabilizing the crystal lattice.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Applications As Versatile Building Blocks and Functional Material Precursors

Role in Multistep Organic Synthesis of Complex Molecules

The unique combination of reactive sites within 2-(2-Propynyloxy)benzenecarbaldehyde (B1269812) oxime facilitates its use in the assembly of intricate molecular architectures. The oxime group can direct cyclization reactions, while the propargyl ether provides a terminal alkyne handle for various coupling and addition reactions.

The molecular framework of 2-(2-Propynyloxy)benzenecarbaldehyde oxime is particularly well-suited for the synthesis of nitrogen-containing heterocycles. This class of compounds, known as 2-alkynylbenzaldoximes, serves as a versatile starting point for constructing fused heterocyclic systems. researchgate.net

One of the primary transformations involves an intramolecular 6-endo cyclization, often mediated by metal catalysts or electrophiles, to form isoquinoline (B145761) N-oxide intermediates. researchgate.net These intermediates are highly reactive and can undergo subsequent reactions such as [3+2] cycloadditions, nucleophilic additions, or rearrangements to yield a wide array of substituted isoquinoline derivatives. researchgate.net For instance, silver-catalyzed reactions of 2-alkynylbenzaldoximes with phenols or α,β-unsaturated carbonyl compounds provide efficient pathways to 1-aroxyisoquinolines and 1-alkylated isoquinolines, respectively. researchgate.net

Furthermore, the oxime functionality itself is a precursor to oxime radicals (iminoxyl radicals), which are valuable intermediates in organic synthesis. beilstein-journals.orgbeilstein-journals.org These radicals can participate in intramolecular oxidative cyclization reactions, leading to the formation of five-membered rings like isoxazolines. beilstein-journals.orgbeilstein-journals.org The presence of the pendant alkyne group offers additional possibilities for tandem reactions, where an initial cyclization involving the oxime is followed by a transformation of the alkyne, allowing for the rapid construction of molecular complexity.

Table 1: Examples of Heterocyclic Systems Derived from 2-Alkynylbenzaldoxime Precursors This table is generated based on reaction types applicable to the class of compounds to which this compound belongs.

| Precursor Class | Reagents/Catalysts | Resulting Heterocycle |

| 2-Alkynylbenzaldoximes | Silver (I) Catalysts, α,β-Unsaturated Carbonyls | 1-Alkylated Isoquinolines researchgate.net |

| 2-Alkynylbenzaldoximes | Silver (I) Catalysts, Phenols | 1-Aroxyisoquinolines researchgate.net |

| 2-Alkynylbenzaldoximes | Br₂, Propargylic Alcohols | α-(4-Bromo-isoquinolin-1-yl)-propenones researchgate.net |

| General Oximes | One-electron oxidants | Isoxazolines (via oxidative cyclization) beilstein-journals.org |

While specific applications in the total synthesis of named natural products are not detailed in the literature, the structural motifs accessible from this compound are foundational to many biologically active molecules. The isoquinoline core, for example, is a prominent feature in a vast number of alkaloids with significant pharmacological properties. The ability to generate substituted isoquinolines and other complex N-heterocycles makes this compound and its derivatives valuable intermediates for synthetic campaigns targeting complex natural products. The functional groups present—the aromatic core, oxime, and alkyne—provide orthogonal reactivity, allowing for sequential and controlled modifications necessary in the lengthy and complex synthetic routes toward natural products.

Development of Ligands for Catalytic Systems

The oxime group is a well-established coordinating agent for a variety of metal ions, making oxime-containing molecules attractive candidates for ligand development in catalysis. mdpi.com The nitrogen and oxygen atoms of the C=N-OH group can bind to metal centers, influencing their electronic properties and catalytic activity.

The scaffold of this compound offers potential for the development of chiral ligands. While the parent molecule is achiral, its structure can be readily modified to incorporate chiral centers. For example, chiral alcohols could be used in place of propargyl alcohol during its synthesis, or the aromatic ring could be functionalized with chiral auxiliaries. Such modifications would create a chiral environment around a coordinated metal center, which is a prerequisite for asymmetric catalysis. The development of chiral oxime-based ligands is an active area of research for achieving high enantioselectivity in a range of chemical transformations.

Oximes and their corresponding oximato anions are effective ligands for a wide range of metal ions. mdpi.com The coordination can occur through the nitrogen atom, the oxygen atom, or both, leading to different binding modes (e.g., monodentate, bidentate, bridging). In molecules like this compound, the oxime group can act in concert with the neighboring ether oxygen to form a chelate ring with a metal ion, enhancing the stability of the resulting complex.

Studies on related 2-pyridyl oxime systems have demonstrated their ability to form mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs) with metals such as zinc(II) and copper(II). mdpi.com In these structures, the oxime group, along with the pyridyl nitrogen, creates a stable N,N'-bidentate chelate. mdpi.com Although the subject compound lacks a pyridyl ring, the principle of chelation involving the oxime and a neighboring donor atom (the ether oxygen) remains a plausible coordination strategy. The investigation of how ligands like this compound coordinate to different metal centers is crucial for understanding the structure-property relationships that govern catalytic activity and material formation.

Synthesis of Polymeric Materials and Macromolecules

The dual functionality of this compound makes it a promising monomer for the synthesis of advanced polymeric materials. The presence of both a polymerizable group (the terminal alkyne) and a functional group (the oxime) allows for the creation of polymers with tailored properties.

The terminal alkyne of the propargyl group is a key functional handle for polymerization reactions. It is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows the monomer to be efficiently incorporated into polymer chains by reacting with azide-functionalized monomers or polymers, forming stable triazole linkages. This method is widely used for creating linear polymers, block copolymers, and for grafting side chains onto a polymer backbone.

Furthermore, the oxime moiety can be integrated into the polymer structure to impart specific functions. Research has shown that incorporating oxime-functionalized units into conjugated polymers can be beneficial for applications in organic electronics. rsc.org For example, simple oxime-functionalized fluorene (B118485) polymers have been developed as donor materials for non-fullerene organic solar cells, demonstrating that the oxime group can be a valuable component in tuning the electronic properties of photoactive polymers. rsc.org The incorporation of this compound into polymer structures could therefore lead to materials with unique optical, electronic, or metal-binding properties.

Monomer for Polymerization Reactions

The presence of the propargyl ether group in this compound allows it to function as a monomer in the synthesis of novel polymers. Propargyl-containing monomers are known to undergo thermal or catalytic polymerization to form highly cross-linked, thermosetting polymers. These materials are often characterized by their high thermal stability, mechanical strength, and chemical resistance.

The polymerization of this compound can proceed through the reaction of its terminal alkyne. This functionality enables its participation in various polymerization schemes, including addition polymerization and cycloaddition reactions. The resulting polymers would feature a poly(propargyl ether) backbone with pendant benzenecarbaldehyde oxime groups, which could be further modified or utilized for their specific chemical properties.

Table 1: Potential Polymerization Characteristics of this compound

| Property | Description |

| Monomer Functionality | The propargyl group allows for polymerization, leading to the formation of a polymer backbone. |

| Resulting Polymer Type | Typically results in thermosetting polymers with a high degree of cross-linking. |

| Potential Polymer Properties | High thermal stability, rigidity, and potential for post-polymerization modification of the oxime groups. |

This table is based on the general reactivity of propargyl ether-containing monomers.

Cross-linking Agent for Polymer Networks

Beyond serving as a primary monomer, this compound can also act as a cross-linking agent. Cross-linking is a critical process in polymer chemistry that enhances the mechanical properties and stability of polymer networks. The bifunctional nature of this compound is key to its cross-linking capabilities.

The propargyl group can react with other functional groups on polymer chains, such as azides, through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction is highly efficient and specific, allowing for the controlled formation of cross-links. Additionally, the oxime group itself can participate in cross-linking reactions, such as the formation of oxime ethers, further contributing to the development of a robust polymer network. The use of such bifunctional cross-linkers can lead to the creation of hydrogels and other advanced polymer materials with tailored properties.

Design of Advanced Analytical Reagents

The salicylaldehyde (B1680747) oxime moiety within this compound provides a foundation for the design of advanced analytical reagents, particularly fluorescent chemosensors. Salicylaldehyde derivatives are well-documented for their ability to form stable complexes with various metal ions.

The design of a fluorescent probe based on this compound would leverage the interaction between a target analyte, such as a metal ion, and the oxime and hydroxyl groups of the salicylaldehyde portion. This interaction can lead to a detectable change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. The propargyl group, in this context, could serve as a point of attachment to immobilize the sensor on a solid support or to integrate it into a larger molecular system.

Table 2: Potential Analytical Applications of this compound Derivatives

| Application | Principle | Potential Target Analytes |

| Fluorescent Chemosensor | Formation of a complex with the analyte leading to a change in fluorescence. | Metal ions (e.g., Al³⁺, Zn²⁺, Cu²⁺) |

| Chromogenic Sensor | Color change upon complexation with the analyte. | Transition metal ions |

| Immobilized Sensor | Covalent attachment to a solid support via the propargyl group for continuous monitoring. | Environmental or biological samples |

This table is based on the known properties of salicylaldehyde oxime-based chemosensors.

Future Directions and Emerging Research Frontiers

Innovations in Green Synthetic Methodologies

The future synthesis of 2-(2-Propynyloxy)benzenecarbaldehyde (B1269812) oxime is poised to incorporate a variety of green chemistry principles to enhance sustainability. Traditional methods for synthesizing oximes often involve refluxing in organic solvents with pyridine, which presents issues of toxicity and waste generation. ijprajournal.com Future methodologies will likely focus on minimizing environmental impact through the use of alternative energy sources and eco-friendly catalysts and solvents.

Alternative Energy Sources: Microwave irradiation and ultrasound assistance represent promising avenues for accelerating the synthesis of oximes. nih.govnih.govjst.go.jp Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for oxime formation. nih.govresearchgate.net Similarly, sonochemistry can promote the condensation of aldehydes and ketones with hydroxylamine (B1172632) hydrochloride under milder conditions than conventional heating. nih.govjst.go.jp These techniques could be applied to the final oximation step in the synthesis of 2-(2-Propynyloxy)benzenecarbaldehyde oxime, potentially leading to a more energy-efficient process.

Green Catalysts and Solvents: A significant shift away from hazardous reagents is expected. Research into the use of natural acids, such as those found in citrus fruit juice or certain plant extracts, as catalysts for oxime synthesis is an emerging area. ijprajournal.com Furthermore, the development of solid catalysts, like titanosilicate zeolites, for ammoximation reactions—a direct synthesis of oximes from aldehydes, ammonia, and an oxidant—offers a cleaner, heterogeneously catalyzed alternative that can simplify product purification and catalyst recycling. rsc.org The use of deep eutectic solvents (DESs) has already been explored for reactions involving the precursor, o-propargylated salicylaldehyde (B1680747), indicating their potential applicability as environmentally benign reaction media for the synthesis of the target oxime. researchgate.net

A comparison of potential green synthesis techniques is presented below:

Table 1: Comparison of Potential Green Synthetic Methodologies| Methodology | Potential Advantages | Relevant Precedent |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, energy efficiency | Effective for various oximes and β-keto sulfone derivatives. nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, shorter reaction times, high yields | Demonstrated for the conversion of various aldehydes and ketones. nih.govjst.go.jp |

| Natural Acid Catalysis | Use of renewable, non-toxic catalysts | Application of fruit juices and plant extracts in oxime synthesis. ijprajournal.com |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification, clean reactions | Titanosilicate catalysts used for acetaldehyde (B116499) ammoximation. rsc.org |

| Deep Eutectic Solvents (DESs) | Environmentally benign, potential for reuse | Used in reactions of the precursor, o-propargylated salicylaldehyde. researchgate.net |

Exploration of Novel Reactivity and Cascade Reactions

The unique combination of a terminal alkyne and an oxime functional group within the this compound scaffold opens the door to a wide array of novel chemical transformations and cascade reactions. These functionalities can act independently or in concert to build molecular complexity from a relatively simple starting material.

The propargyloxy moiety is a particularly reactive handle. The terminal alkyne can participate in a host of well-established reactions, such as Sonogashira coupling, click chemistry, and metal-catalyzed cyclizations. Gold-catalyzed cascade reactions, for instance, have been used with propargyl esters to create complex heterocyclic systems like 2-alkenylidene-3-oxoindolines. rsc.org A similar strategy could be envisioned where the alkyne of this compound initiates a cascade that ultimately involves the oxime group. Furthermore, the "Banert cascade," which involves a nih.govnih.gov-sigmatropic rearrangement of a propargyl azide (B81097), could be adapted to synthesize novel triazole-containing heterocycles. nih.gov

The oxime group itself is not merely a passive spectator. It is a key participant in dynamic covalent chemistry (DCC), where reversible bond formation allows for error-checking and the thermodynamic self-assembly of complex structures. diva-portal.orgresearchgate.net The acid-catalyzed exchange of oximes, proceeding through a metathesis mechanism, can be used to create Covalent Adaptable Networks (CANs), which are materials capable of being reprocessed and healed. rsc.orgrsc.org The development of such dynamic reactions could lead to the creation of novel polymers and adaptable materials derived from this compound.

Table 2: Potential Cascade Reactions

| Initiating Group | Potential Reaction Type | Potential Product Class |

|---|---|---|

| Terminal Alkyne | Gold-catalyzed cyclization/addition | Fused heterocycles, spirocycles |

| Terminal Alkyne | Banert-type cascade with azide | Triazole-fused ring systems |

| Oxime | Intramolecular nitrone cycloaddition | Isoxazolidine-fused heterocycles |

| Combined | Metal-catalyzed cyclization followed by intramolecular trapping | Polycyclic N,O-heterocycles |

Integration into Self-Assembled Systems and Supramolecular Chemistry

The molecular architecture of this compound is exceptionally well-suited for applications in supramolecular chemistry and the rational design of self-assembled materials. This is due to the presence of two distinct and powerful non-covalent interaction motifs: the hydrogen-bonding capability of the oxime and the C-H···π interactions of the terminal alkyne.

The oxime functional group is a robust hydrogen-bond donor (-OH) and acceptor (=N-), making it an excellent synthon for crystal engineering. rsc.org Oximes frequently form predictable hydrogen-bonded patterns, such as R2(6) dimers via O-H···N interactions, which can be used to direct the assembly of molecules into larger, ordered architectures. eurjchem.comscispace.com This predictable binding has been exploited to create metal-containing hydrogen-bonded networks. acs.org

Concurrently, terminal alkynes are known to form self-assembled monolayers (SAMs) on surfaces like gold and can participate in their own right in forming ordered two-dimensional networks through C-H···π interactions. acs.orgnih.govresearchgate.net The combination of these two functionalities offers the potential for orthogonal or synergistic self-assembly. It may be possible to design systems where the oxime directs assembly in one dimension through hydrogen bonding, while the alkyne groups mediate interactions in another, leading to complex and highly ordered 2D or 3D materials. polyu.edu.hk

Table 3: Functional Groups for Supramolecular Assembly

| Functional Group | Primary Non-Covalent Interaction | Potential Supramolecular Structure |

|---|---|---|

| Oxime | O-H···N Hydrogen Bonding | Dimers, catemers (chains), 1D tapes |

| Terminal Alkyne | C-H···π Interactions, Halogen Bonding (with co-formers) | 2D networks, porous structures, SAMs |

| Aromatic Ring | π-π Stacking | Lamellar structures, columnar stacks |

Development of High-Throughput Screening for Chemical Transformations

Future research on this compound and its derivatives will likely be accelerated by the implementation of high-throughput screening (HTS) techniques. rtrn.net HTS allows for the rapid and parallel execution of a large number of experiments, making it an invaluable tool for reaction discovery, optimization, and the identification of new applications. seqens.com

Screening for Catalysis and Reaction Conditions: HTS platforms can be employed to rapidly screen libraries of catalysts and a wide array of reaction parameters (e.g., solvents, temperature, additives) to discover optimal conditions for the synthesis of this compound or for its subsequent transformations. mpg.de For example, an automated HTS workflow could be designed to identify novel catalysts for an intramolecular cyclization reaction, testing hundreds of potential candidates in a fraction of the time required for traditional methods.

Discovery of New Transformations: HTS is also a powerful engine for discovering entirely new reactions and "prescribing cascades," where the product of one reaction becomes the substrate for a subsequent, unforeseen transformation. nih.govnih.gov By reacting this compound with a diverse library of chemical reagents under various conditions and analyzing the products using high-throughput analytical methods like mass spectrometry, novel reactivity patterns and valuable complex products could be identified. acs.org Mass spectrometry-based screening has already proven effective for screening oxime libraries for binding affinity, demonstrating the compatibility of this functional group with HTS workflows. nih.gov An automated platform has also been developed for screening enzymes based on oxime derivatization, further highlighting the potential for high-throughput applications. nih.gov

Table 4: High-Throughput Screening Applications

| HTS Application Area | Objective | Key Methodologies |

|---|---|---|

| Synthesis Optimization | Identify optimal catalysts, solvents, and conditions for synthesis. | Parallel reactor systems, automated liquid handlers, rapid analytics (GC-MS, LC-MS). |

| Reaction Discovery | Screen for novel transformations and cascade reactions. | Reaction with diverse chemical libraries, analysis of product arrays by MS. |

| Materials Science | Discover conditions for forming novel self-assembled structures. | Automated sample preparation, high-throughput imaging (e.g., AFM, SEM). |

| Biological Screening | Identify new biological activities of derivatives. | Cell-based assays, enzyme inhibition assays, automated microscopy. |

常见问题

Q. What are the key synthetic routes for 2-(2-Propynyloxy)benzenecarbaldehyde oxime, and how can reaction conditions be optimized?

The synthesis typically involves two steps:

Nucleophilic substitution : Reacting 2-hydroxybenzaldehyde with propargyl bromide under basic conditions (e.g., K₂CO₃) to introduce the propynyloxy group.

Oxime formation : Treating the intermediate aldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) at 50–70°C .

Q. Optimization strategies :

- Solvent selection : Ethanol improves solubility of intermediates, while aqueous mixtures facilitate hydroxylamine reactivity.

- Temperature control : Maintaining 60–70°C minimizes side reactions like aldehyde oxidation.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance selectivity in analogous propynyloxy syntheses .

Table 1 : Comparison of Synthesis Conditions

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 50–70°C | Higher temps accelerate oxime formation but risk decomposition |

| Solvent System | Ethanol/Water (3:1) | Balanced polarity for aldehyde and hydroxylamine solubility |

| Reaction Time | 4–6 hours | Prolonged time increases yield but may promote by-products |

Q. What spectroscopic methods are used to confirm the structure of this compound?

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (-OH of oxime) .

- Mass Spectrometry : Molecular ion peak at m/z 205.2 (C₁₁H₁₁NO₃) with fragments corresponding to propynyloxy loss (m/z 149) .

Q. What biological activities are reported for this compound, and what mechanisms are proposed?

- Antimicrobial Activity : Structural analogs with oxime groups show inhibition against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Anticancer Potential : Related benzaldehyde oximes inhibit DNA topoisomerase II, inducing apoptosis in cancer cell lines (e.g., melanoma and renal carcinoma) .

- Mechanistic Insight : The oxime group may chelate metal ions essential for enzyme function, while the propynyloxy moiety enhances lipophilicity for cell penetration .

Q. How should this compound be stored to ensure stability?

- Storage Conditions :

- Sealed containers under inert gas (N₂/Ar) to prevent oxidation.

- Temperature: –20°C for long-term storage; room temperature for short-term use.

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the oxime group .

- Decomposition Risks : Exposure to light or acidic/basic conditions may regenerate the aldehyde or form nitroso by-products .

Advanced Research Questions

Q. How can conflicting data on reaction yields be systematically resolved?

- Variable Analysis : Compare solvent polarity, catalyst load, and purity of starting materials across studies. For example, hydroxylamine hydrochloride purity >98% is critical for consistent oxime yields .

- Design of Experiments (DoE) : Use factorial designs to isolate factors affecting yield, such as temperature × solvent interactions.

- Case Study : A study reporting 45% yield vs. 70% may differ in propargyl bromide stoichiometry (1.2 eq vs. 2.0 eq) or reaction time .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Molecular Docking : Simulate binding to DNA topoisomerase II (PDB ID: 1ZXM) to identify key interactions (e.g., hydrogen bonding with oxime -OH and π-stacking with benzaldehyde ring) .

- QSAR Modeling : Use descriptors like logP (lipophilicity) and polar surface area to correlate structural features with anticancer activity in analogs .

Table 2 : Predicted Binding Affinities for Analogous Compounds

| Compound | Binding Energy (kcal/mol) | Target Protein |

|---|---|---|

| Target Compound | –8.9 | DNA Topoisomerase II |

| 4-Methoxy Analog | –7.2 | DNA Topoisomerase II |

| Phenoxy-Substituted Analog | –6.5 | DNA Topoisomerase II |

Q. What challenges arise in scaling up synthesis, and how can purity be maintained?

- Purification Challenges :

- By-Product Removal : Column chromatography is inefficient at scale; switch to recrystallization (ethanol/water) or fractional distillation.

- Catalyst Recovery : Palladium catalysts require filtration or extraction to avoid metal contamination .

- Process Optimization :

- Continuous flow reactors improve heat/mass transfer for propynyloxy substitution.

- In-line IR monitoring ensures real-time tracking of oxime formation .

Q. How do structural modifications influence bioactivity?

- Substituent Effects :

- Methoxy vs. Propynyloxy : Methoxy groups enhance electron density on the ring, improving DNA intercalation, while propynyloxy increases metabolic stability .

- Oxime Configuration : E-isomers show stronger topoisomerase inhibition than Z-isomers due to spatial alignment with the active site .

Table 3 : Bioactivity of Structural Analogs

| Compound Modification | IC₅₀ (μM) against HeLa Cells | LogP |

|---|---|---|

| Parent Compound | 12.3 | 2.1 |

| 3-Methoxy Analog | 18.7 | 1.8 |

| Phenoxy-Substituted Analog | 25.4 | 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。